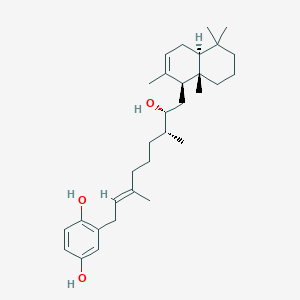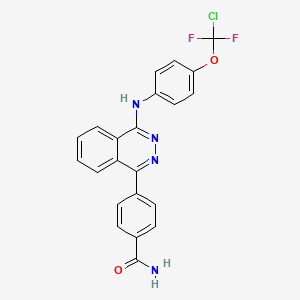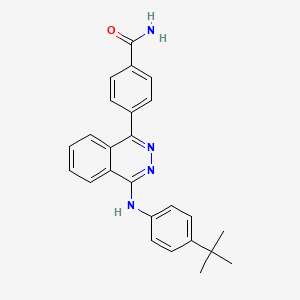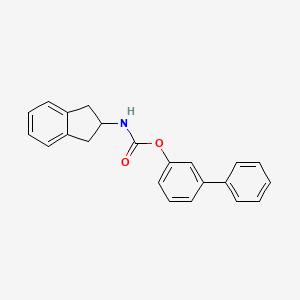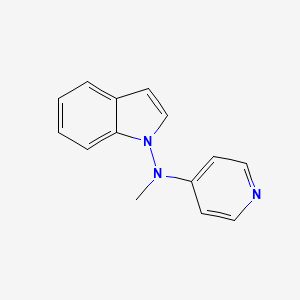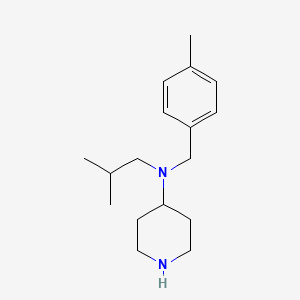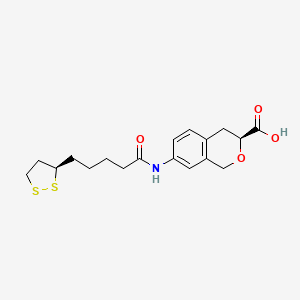
Isochroman mono-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman mono-carboxylic acid is a chemical compound belonging to the isochroman family. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The mono-carboxylic acid derivative features a carboxyl group (-COOH) attached to the isochroman structure, making it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochroman mono-carboxylic acid can be synthesized through various methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif from benzaldehyde derivatives and β-phenylethanols . Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols in the presence of benzoic acid, which facilitates the electro-oxidation process and increases product yield .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable and efficient heterogeneous catalysts, such as heteropolyacid ionic liquids, has been explored for the synthesis of isochromans via oxa-Pictet–Spengler cyclization in green solvents like dimethyl carbonate .
Chemical Reactions Analysis
Types of Reactions
Isochroman mono-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the isochroman ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions include various functionalized isochromans, such as α-alkoxy isochroman derivatives and fluorinated isochromans .
Scientific Research Applications
Isochroman mono-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Industry: Utilized in the synthesis of bioactive molecules and drug analogues.
Mechanism of Action
The mechanism of action of isochroman mono-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) by binding to the enzyme’s active site, thereby modulating insulin signaling pathways . This inhibition is associated with the presence of a dithiolane ring and a spacer of five carbons to the isochroman ring .
Comparison with Similar Compounds
Similar Compounds
Isochroman: The parent compound without the carboxyl group.
3-Isochromanone: A ketone derivative of isochroman.
6-Hydroxy-3-methylisochroman-5-carboxylic acid: A hydroxylated and methylated derivative.
Uniqueness
Isochroman mono-carboxylic acid is unique due to its carboxyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and drug candidates.
Properties
Molecular Formula |
C18H23NO4S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3S)-7-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-3,4-dihydro-1H-isochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO4S2/c20-17(4-2-1-3-15-7-8-24-25-15)19-14-6-5-12-10-16(18(21)22)23-11-13(12)9-14/h5-6,9,15-16H,1-4,7-8,10-11H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1 |
InChI Key |
KRQHPRIBLJFGIT-CVEARBPZSA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)NC2=CC3=C(C[C@H](OC3)C(=O)O)C=C2 |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=CC3=C(CC(OC3)C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)

![[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)

